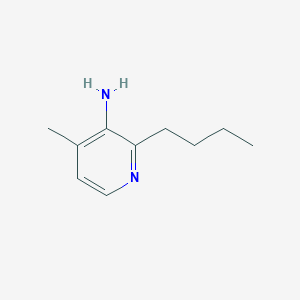

2-Butyl-4-methylpyridin-3-amine

Description

Significance of Pyridine-Based Amine Structures in Heterocyclic Chemistry Research

Pyridine (B92270) and its derivatives are fundamental building blocks in numerous areas, including pharmaceuticals, agrochemicals, and material science. numberanalytics.com The nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and a unique electron distribution, which differentiate it from its carbocyclic counterpart, benzene. libretexts.orgopenstax.org

Key characteristics that underscore the significance of pyridine-based structures include:

Aromaticity and Basicity : The pyridine ring is aromatic, conferring stability to the molecule. The nitrogen atom's lone pair of electrons is not part of the aromatic system, making it available to accept a proton, thus rendering pyridine a weak base. libretexts.orglibretexts.org This basicity is a crucial feature for molecular interactions and salt formation, which can improve the aqueous solubility of pharmaceutical compounds. nih.gov

Hydrogen Bonding Capability : The presence of both the ring nitrogen and an amino substituent allows for the formation of hydrogen bonds, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Ubiquity in Nature and Medicine : The pyridine scaffold is a core component of many essential biological molecules, including the B vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). wikipedia.org Furthermore, numerous pharmaceutical agents incorporate the pyridine ring, highlighting its role as a "privileged scaffold" in drug discovery. numberanalytics.comnih.gov Its derivatives are found in drugs ranging from antihistamines to anti-inflammatory agents. numberanalytics.com

The amine substituent further enhances the chemical utility of the pyridine scaffold. Aminopyridines are highly reactive in electrophilic aromatic substitution, and this reactivity can be modulated to create a wide array of functionalized derivatives. libretexts.org This versatility makes pyridine-based amine structures a central focus in the synthesis of complex molecules and the development of new chemical entities with tailored properties.

Overview of Substituted Pyridin-3-amine Derivatives in Contemporary Organic Synthesis

The synthesis of substituted pyridin-3-amine derivatives is an active area of research in organic chemistry, driven by the need for efficient and versatile methods to construct these valuable scaffolds. Modern synthetic strategies often focus on convergent and regioselective approaches that allow for precise control over the substitution pattern on the pyridine ring.

Several powerful methodologies have been developed:

Cycloaddition Reactions : Formal (3+3) cycloaddition reactions have proven effective for the practical synthesis of substituted pyridines. For instance, an organocatalyzed reaction between enamines and unsaturated aldehydes or ketones can yield tri- or tetrasubstituted pyridine scaffolds. acs.org This method has been successfully applied on a large scale to produce 2-isopropyl-4-methylpyridin-3-amine (B2359670), a key raw material for the kinase inhibitor sotorasib. acs.org

Condensation and Cyclization Reactions : Classical methods involving the condensation of amines with carbonyl compounds remain widely used. numberanalytics.comacs.org More advanced techniques include the ruthenium-catalyzed cycloisomerization of 3-azadienynes, which offers a two-step conversion of N-vinyl amides into substituted pyridines. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds and introducing amino groups onto pyridine rings. nih.gov These methods are valuable for creating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov

These synthetic advancements enable chemists to readily access a wide range of substituted pyridin-3-amine derivatives, facilitating the exploration of their potential applications in various fields of chemical science.

| Synthetic Method | Reactants | Key Features | Reference |

| Formal (3+3) Cycloaddition | Enamines, Unsaturated Aldehydes/Ketones | Organocatalyzed, practical for large-scale synthesis. | acs.org |

| Amide Activation/Annulation | N-vinyl/N-aryl amides, π-Nucleophiles | Single-step, convergent, compatible with sensitive functional groups. | acs.org |

| Ruthenium-Catalyzed Cycloisomerization | N-vinyl amides, Alkynes | Two-step process involving an alkynyl imine intermediate. | nih.gov |

| Buchwald-Hartwig Amination | 2-Halo-pyridines, N-alkyl-hydroxylamines | Palladium-catalyzed, good for SAR studies. | nih.gov |

Research Trajectories for 2-Butyl-4-methylpyridin-3-amine within the Pyridine Scaffold Landscape

While extensive research specifically targeting this compound is not widely documented in peer-reviewed literature, its structural features place it firmly within a class of compounds with significant research interest. The molecule's potential can be inferred from studies on closely related analogues.

Structural and Physicochemical Properties: The defining features of this compound are the n-butyl group at position 2, a methyl group at position 4, and an amine group at position 3 of the pyridine ring.

| Property | Value |

| Chemical Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| CAS Number | 1691848-09-5 |

| Canonical SMILES | CCCCC1=NC=C(C(=C1)N)C |

Inferred Research Potential: The research trajectory for this compound is likely to follow paths established by similar compounds:

Precursor for Biologically Active Molecules : The analogue 2-isopropyl-4-methylpyridin-3-amine is a known precursor to sotorasib, a drug that targets a specific mutation in the KRAS protein implicated in several cancers. acs.org The structural similarity suggests that this compound could serve as a valuable building block in the synthesis of other complex molecules, potentially including novel kinase inhibitors.

Antimicrobial and Enzyme Inhibition Activity : Various substituted 2-aminopyridine (B139424) derivatives have been investigated for their biological activities. For example, pyridine-2-methylamine derivatives have been identified as inhibitors of the MmpL3 protein in M. tuberculosis, showing potential as antitubercular agents. nih.gov Other analogues have been explored as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The combination of the pyridine core and the lipophilic butyl group in this compound makes it a candidate for screening in similar antimicrobial or enzyme-inhibition assays.

The table below compares this compound with related compounds that have established research applications, highlighting the potential avenues for future investigation.

| Compound | Key Structural Difference | Established Research Application | Reference |

| 2-Isopropyl-4-methylpyridin-3-amine | Isopropyl group at C2 (vs. Butyl) | Precursor for the anticancer drug sotorasib. | acs.org |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Amine at C2, functionalized alkyl at C6 | Potential PET tracer for imaging iNOS. | nih.gov |

| Pyridine-2-methylamine derivatives | Varied substitutions, amine on methyl group | Inhibitors of MmpL3 for antitubercular activity. | nih.gov |

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Hydroxylamine at C2 | Scaffolds for selective antibacterial agents. | nih.gov |

Given the proven utility of the 2-alkylpyridin-3-amine scaffold, this compound represents a molecule of interest for synthetic and medicinal chemists. Future research will likely focus on developing efficient syntheses and exploring its biological activity, leveraging the knowledge gained from its structural relatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-butyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-3-4-5-9-10(11)8(2)6-7-12-9/h6-7H,3-5,11H2,1-2H3 |

InChI Key |

AYKCOUFVKRHSGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=CC(=C1N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 4 Methylpyridin 3 Amine and Analogues

Strategic Approaches for Constructing the 2-Alkyl-4-methylpyridin-3-amine Core

The construction of the 2-alkyl-4-methylpyridin-3-amine core can be achieved through two primary strategies: the functionalization of a pre-formed pyridine (B92270) ring or the de novo assembly of the ring from acyclic precursors. Each approach offers distinct advantages in terms of substrate scope, regioselectivity, and operational simplicity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become routine in the synthesis of complex aromatic systems. nih.gov These methods are particularly valuable for introducing alkyl and aryl substituents onto a pyridine nucleus with high precision. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide or triflate, is a premier method for pyridine functionalization due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the reagents. nih.govlibretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of Suzuki coupling, enabling the use of less reactive substrates like aryl chlorides and complex heteroaryl systems. nih.gov

For the synthesis of 2-alkyl-4-methylpyridin-3-amine analogues, a Suzuki coupling strategy would typically involve the reaction of a 2-halopyridine precursor with an appropriate alkylboronic acid or alkyltrifluoroborate salt. The choice of catalyst, ligand, and base is critical for achieving high yields. libretexts.orgsigmaaldrich.com Recent advances have demonstrated the successful coupling of alkyl amine-boranes with aryl halides, providing a novel route to sp³-rich organoboron species that can participate in Suzuki reactions. nih.govnih.gov

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine (B30812) | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/H₂O | 3-Phenylpyridine | High | researchgate.net |

| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-(2-Aminopyrazin-5-yl)-2-methoxypyridine | Good | acs.org |

| Aryl Bromide | Alkyl Amine-Borane | Pd₂(dba)₃ / Phosphine Ligand | KOH | Toluene (B28343)/H₂O | Alkyl-Aryl Product | Varies | nih.gov |

A key strategy for synthesizing the target scaffold involves using a precursor like 2-bromo-4-methylpyridin-3-amine. This intermediate allows for the introduction of the butyl group at the C2 position via a Suzuki or other palladium-catalyzed cross-coupling reaction. Importantly, studies have shown that halogenated aromatics bearing a primary amine group can be effective substrates for Suzuki coupling without the need for protecting the amine, which streamlines the synthetic sequence. acs.org The reaction of 2-bromo-4-methylpyridin-3-amine with butylboronic acid, for example, would directly yield the desired 2-butyl-4-methylpyridin-3-amine. This approach benefits from the modularity of cross-coupling, allowing for the synthesis of a wide array of 2-substituted analogues by simply varying the organoboron coupling partner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical pathway to highly substituted pyridines. bohrium.comacsgcipr.org These reactions construct the heterocyclic ring from simple, acyclic precursors in a convergent manner. acsgcipr.org

Classic methods like the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction are foundational MCRs for pyridine synthesis. acsgcipr.org More contemporary methods often employ microwave irradiation to accelerate reaction times and improve yields. nih.gov For instance, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), a ketone, and an ammonium (B1175870) source (like ammonium acetate) can rapidly generate polysubstituted pyridines. nih.govresearchgate.net By carefully selecting the ketone component (e.g., 2-hexanone (B1666271) to provide the butyl group and a methyl group), this strategy could be adapted to form the this compound core.

| Reaction Type | Key Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Microwave Irradiation, Ethanol | Polysubstituted Pyridines | nih.gov |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia (B1221849) | Condensation | 2-Pyridones | acsgcipr.org |

| Four-Component Annulation | Aromatic Aldehyde, Methyl Ketone, Diaryl Ethanone, Ammonium Acetate | Solvent-free, Heat | Tetraarylpyridines | acs.org |

Nucleophilic substitution is a fundamental transformation in pyridine chemistry. Pyridine rings with leaving groups at the C2 or C4 positions readily undergo substitution via an addition-elimination mechanism. quimicaorganica.org However, substitution at the C3 position is generally slower due to the inability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen. quimicaorganica.org

A practical route to a key precursor, 3-amino-2-chloro-4-methylpyridine, has been developed starting from acetone (B3395972) and malononitrile. googleapis.com This multi-step synthesis involves ring formation followed by chlorination of a 2-hydroxypyridine (B17775) intermediate with phosphorus oxychloride, a classic nucleophilic substitution reaction. googleapis.com This chlorinated precursor is then poised for further functionalization, such as a subsequent cross-coupling reaction to introduce the butyl group. Another approach involves the ammonolysis of an alkyl halide, where an ethanolic solution of ammonia acts as a nucleophile to displace a halide, forming a primary amine. ncert.nic.in While effective, this method can sometimes lead to over-alkylation, forming secondary and tertiary amines. ncert.nic.inlibretexts.org

Oxidative methods provide another avenue for the synthesis and functionalization of pyridine derivatives. One of the most expedient approaches is the oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs), which are often readily accessible via Hantzsch-type condensation reactions. jcbsc.org This two-stage, one-pot process first builds the dihydropyridine (B1217469) ring, which is then oxidized to the corresponding aromatic pyridine. acsgcipr.org

More advanced oxidative transformations can directly introduce functionality. For example, copper-catalyzed oxidative coupling of C(sp³)-H bonds in oxime acetates with toluene derivatives has been used to create polysubstituted pyridines. researchgate.net Another innovative method involves the oxidative amination of cyclopentenones, which undergo a ring expansion to yield pyridones, valuable intermediates that can be converted to functionalized pyridines. chemrxiv.org Furthermore, the dearomatization of pyridines, followed by in-situ oxidation, can generate unique dihydropyridine diols and epoxides, which serve as precursors for diversely substituted piperidines and can be re-aromatized to functionalized pyridines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Selective Introduction of the n-Butyl Group at the 2-Position

The introduction of an alkyl substituent, such as an n-butyl group, at a specific carbon atom of the pyridine ring is a fundamental challenge in heterocyclic synthesis. The electronic nature of the pyridine ring, a π-deficient system, generally directs nucleophilic attack to the C2, C4, and C6 positions. However, achieving selectivity between these positions, especially C2 and C4, requires specific reagents and conditions.

Mechanistic Considerations in Alkyl Group Introduction

The mechanism of alkyl group introduction onto a pyridine ring is heavily influenced by the nature of the alkylating agent and the reaction conditions. Classical approaches often involve the reaction of organometallic reagents, such as alkyllithiums or Grignard reagents, with the pyridine scaffold.

Recent mechanistic studies have shed light on the factors governing regioselectivity. For instance, the aggregation state of alkyllithium reagents has been shown to be a critical determinant for the site of alkylation. acs.org The structural dynamics of alkyllithium clusters can direct the outcome of the reaction, with different aggregation states favoring different positions. acs.org Specifically, sterically hindered alkyllithium reagents, such as sec-butyllithium (B1581126) or tert-butyllithium, in coordinating solvents like tetrahydrofuran (B95107) (THF), tend to exist as dimeric clusters. acs.org These dimeric structures preferentially attack the C2-position of the pyridine ring. acs.org In contrast, less hindered reagents like methyllithium (B1224462) often form tetrameric clusters, which favor alkylation at the C4-position. acs.org This understanding provides a rational basis for controlling the site of functionalization through the careful choice of reagent and solvent. acs.org

Another mechanistic pathway involves the activation of the pyridine ring by N-functionalization, forming a pyridinium (B92312) salt. acs.orgrsc.org This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The subsequent addition of a nucleophile, like an organometallic reagent, typically occurs at the C2 or C4 position. stackexchange.com The choice between these sites can be influenced by steric factors and the nature of the activating group on the nitrogen atom.

Regioselective Functionalization Strategies

Building on these mechanistic insights, several regioselective functionalization strategies have been developed to introduce alkyl groups at the 2-position of a pyridine ring.

One powerful strategy is the use of directed ortho metalation (DoM), where a directing group on the pyridine ring guides an organometallic base to deprotonate the adjacent C2 position, which can then be quenched with an alkyl halide. However, for a simple substituted pyridine, other methods are more common.

A highly effective strategy involves the manipulation of alkyllithium reagent aggregation. To achieve C2-selectivity, a sterically hindered alkyllithium reagent like sec-butyllithium or n-butyllithium in a coordinating solvent is employed. acs.org The dimeric nature of these reagents in solvents like THF promotes the desired C2-alkylation. acs.org This method allows for the direct installation of the butyl group at the 2-position with high regioselectivity.

Another approach involves the reaction of Grignard reagents with pyridine N-oxides. The addition of the Grignard reagent to the N-oxide, followed by a rearrangement step, can lead to the formation of 2-substituted pyridines. organic-chemistry.org Furthermore, late-stage functionalization techniques using transition-metal catalysis have emerged. For example, nickel-catalyzed reactions have been shown to achieve C2-selective alkenylation of pyridines, demonstrating the potential for controlled C-H functionalization. acs.org

Synthesis of Amine Functionality at the 3-Position

Introducing an amino group at the 3-position of the pyridine ring presents a different set of challenges compared to the 2- and 4-positions, as it is the least activated site for nucleophilic substitution.

Strategies for Direct Amine Introduction

Direct amination of the pyridine ring at the 3-position is challenging. The classic Chichibabin reaction, which uses sodium amide (NaNH₂) to aminate pyridines, typically yields 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) due to the hydride migration mechanism favoring these positions. youtube.com

However, more modern methods have been developed to achieve amination at various positions. One strategy involves the conversion of the pyridine into a phosphonium (B103445) salt. nih.gov This method offers precise regioselectivity, where the position of amination can be controlled by the existing substitution pattern on the ring. nih.gov For instance, if the 4-position is blocked, amination can be directed to the 2-position. nih.gov While not a direct route to 3-amination from an unsubstituted ring, this demonstrates the principle of using activating groups to control regiochemistry.

Another approach is the nucleophilic substitution of a leaving group at the 3-position. For example, 3-bromopyridine can be heated with ammonia in the presence of a copper sulfate (B86663) catalyst to produce 3-aminopyridine. orgsyn.org Similarly, amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia has also been employed. orgsyn.org

Reduction Pathways for Nitro- or Cyano-Precursors

A more common and reliable approach for synthesizing 3-aminopyridines involves the reduction of a precursor where a nitrogen-containing functional group is already present at the 3-position.

Reduction of 3-Nitropyridine (B142982): The reduction of 3-nitropyridine is a widely used method. orgsyn.org A variety of reducing agents and conditions can be employed for this transformation.

Metal-Acid Systems: Classical methods include the use of zinc and hydrochloric acid to reduce the nitro group. orgsyn.org

Catalytic Hydrogenation: A cleaner and often more efficient method is catalytic hydrogenation. This can be achieved using hydrogen gas with a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com This method is often chemoselective, leaving other functional groups intact. chemicalbook.com

Electrochemical Reduction: Electrochemical methods have also been developed for the reduction of 3-nitropyridines in an acidic solution, which can also simultaneously introduce another substituent at the 2-position. google.com

Other Reducing Agents: Other systems, such as zinc powder in the presence of ammonium chloride and ethanol, promoted by ultrasonication, have been used to reduce substituted 3-nitropyridines to the corresponding hydroxylamines, which are intermediates on the path to amines. researchgate.net

Pathways from Cyano-Precursors: While the direct reduction of a 3-cyanopyridine (B1664610) (nicotinonitrile) yields 3-(aminomethyl)pyridine, the cyano group serves as a valuable precursor to the 3-amino functionality through rearrangement reactions. The most prominent example is the Hofmann rearrangement.

Hofmann Rearrangement: 3-Cyanopyridine can be hydrolyzed to nicotinamide (B372718) (pyridine-3-carboxamide). google.comwikipedia.org This amide can then undergo a Hofmann rearrangement by treatment with sodium hypobromite (B1234621) or sodium hypochlorite (B82951) in an alkaline solution. orgsyn.orggoogle.comwikipedia.org This reaction proceeds by converting the amide into an intermediate isocyanate, which then hydrolyzes and decarboxylates to yield the 3-aminopyridine. This is a well-established and scalable industrial process. wikipedia.org

Scalable and Efficient Synthetic Route Development

Developing a synthetic route that is not only effective in the lab but also scalable and efficient for larger-scale production is a critical aspect of chemical process development. For a molecule like this compound, this involves optimizing each step to maximize yield, minimize cost, and ensure operational simplicity and safety.

An organocatalyzed, formal (3+3) cycloaddition reaction has been reported as a practical and scalable method for synthesizing substituted pyridines, including analogues like 2-isopropyl-4-methylpyridin-3-amine (B2359670). acs.orgnih.gov This method was successfully demonstrated on a 50-gram scale, indicating its potential for larger production. acs.orgnih.gov The process starts from readily available enamines and unsaturated aldehyde or ketone substrates, affording highly functionalized pyridine scaffolds in a single key step. acs.orgnih.gov Such cycloaddition strategies are highly convergent and atom-economical, which are desirable features for scalable synthesis.

For the synthesis of the 3-amine functionality, the Hofmann rearrangement of nicotinamide stands out as a robust and industrially proven method. wikipedia.org The starting materials, nicotinamide or its precursor 3-cyanopyridine, are readily available bulk chemicals. wikipedia.org The reaction conditions are well-established and can be controlled on a large scale. google.com

A scalable route to this compound could therefore involve a multi-step process where the key fragments are assembled efficiently. A hypothetical, efficient route might look like this:

Pyridine Ring Formation: A convergent approach, such as the (3+3) cycloaddition, could be used to construct the 2-butyl-4-methyl-pyridine core, potentially with a nitro or cyano group already at the 3-position.

Functional Group Interconversion: If the pyridine ring is formed with a nitro group at the 3-position, a catalytic hydrogenation step would be an efficient and clean method for reduction to the amine. chemicalbook.com If a cyano group is used, the two-step sequence of hydrolysis to the amide followed by a Hofmann rearrangement provides a scalable alternative.

The table below summarizes some of the key transformations discussed, highlighting features relevant to scalability.

| Transformation | Reagents/Method | Advantages for Scalability | Disadvantages/Challenges |

| C2-Butylation | n-BuLi in THF | High regioselectivity, direct functionalization. | Requires cryogenic temperatures, moisture-sensitive reagents. |

| Pyridine Synthesis | (3+3) Cycloaddition | Convergent, builds complexity quickly, demonstrated on 50g scale. acs.orgnih.gov | May require optimization for specific substitution patterns. |

| 3-Amination | Hofmann Rearrangement | Uses cheap reagents, well-established industrial process. wikipedia.org | Multi-step from cyano group, involves handling bromine/chlorine. |

| 3-Amination | Catalytic Hydrogenation (of 3-nitro) | High yield, clean reaction, high chemoselectivity. chemicalbook.com | Requires handling of hydrogen gas and catalyst, potential for catalyst poisoning. |

Ultimately, the development of a truly scalable and efficient route requires careful process optimization, considering factors like reaction kinetics, solvent selection, purification methods, and waste management to arrive at a commercially viable synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 4 Methylpyridin 3 Amine

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 2-Butyl-4-methylpyridin-3-amine is a primary site of chemical interaction, characterized by its availability for protonation and coordination with metal centers.

Protonation Equilibria and Basicity in Non-Aqueous Systems

The basicity of the pyridine nitrogen is a fundamental characteristic influencing its reactivity. Like other pyridine derivatives, this compound acts as a base, readily accepting a proton. The presence of electron-donating groups, the butyl group at the 2-position and the methyl group at the 4-position, increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine.

However, the steric hindrance provided by the adjacent butyl group can modify its interaction with acids. Sterically hindered, non-nucleophilic bases like 2,6-Di-tert-butyl-4-methylpyridine are noted for their ability to selectively interact with Brønsted (protonic) acids over Lewis acids. sigmaaldrich.comsigmaaldrich.com While less hindered than its di-tert-butyl counterpart, the 2-butyl group in this compound still presents a degree of steric shielding that can influence its protonation equilibria, particularly in non-aqueous systems where solvation effects are altered. The pKa value is a key determinant of these equilibria. In related systems, such as the reaction of di-tert-butyl dicarbonate (B1257347) with amines, the choice of a nonpolar solvent and a less sterically hindered base like N-methylimidazole (MeIm) instead of 4-(dimethylamino)pyridine (DMAP) can significantly alter reaction pathways, highlighting the nuanced interplay of basicity, steric hindrance, and solvent polarity. researchgate.net

Table 1: Factors Influencing the Basicity of the Pyridine Nitrogen

| Feature | Influence on Basicity | Rationale |

|---|---|---|

| Pyridine Ring | Basic | The lone pair of electrons on the nitrogen atom is available for protonation. |

| 2-Butyl Group | Increases Basicity (Inductive Effect) | As an alkyl group, it donates electron density to the ring, making the nitrogen more nucleophilic. |

| 4-Methyl Group | Increases Basicity (Inductive Effect) | Donates electron density to the ring, further enhancing nitrogen's basicity. |

| 2-Butyl Group | Decreases Effective Basicity (Steric Hindrance) | The bulky group can physically block access to the nitrogen atom, particularly for bulky Lewis acids. sigmaaldrich.comsigmaaldrich.com |

| 3-Amino Group | Increases Basicity | The amino group is electron-donating, increasing the electron density of the pyridine ring system. |

Coordination Chemistry with Metal Centers

The pyridine nitrogen serves as an efficient nucleophilic center for coordinating with metal ions. Studies on structurally similar ligands, such as 2-amino-3-methylpyridine (B33374), demonstrate this capability. In reactions with silver(I) and copper(II) salts, the endocyclic nitrogen of the pyridine ring binds to the metal center. mdpi.com For instance, in a complex with silver nitrate, two 2-amino-3-methylpyridine ligands coordinate to a single silver ion, forming a distorted trigonal geometry. mdpi.com

A notable aspect of the coordination behavior of related aminopyridines is the potential for bridging. The 2-amino-3-methylpyridine ligand can act as a bridge where the ring nitrogen coordinates to one metal center and the exocyclic amino group coordinates to another, leading to the formation of polymeric structures. mdpi.comresearchgate.net It is therefore highly probable that this compound would exhibit similar coordination behavior, acting as a monodentate ligand through its pyridine nitrogen or potentially as a bridging ligand under appropriate conditions, linking multiple metal centers.

Transformations Involving the Amino Group at the 3-Position

The amino group at the C-3 position is a key functional handle for a variety of synthetic transformations, including acylation, alkylation, and the construction of new heterocyclic rings.

Acylation and Alkylation Reactions

The primary amino group of this compound is readily susceptible to acylation and alkylation reactions.

Acylation: This reaction typically involves treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. Amide coupling reactions are a common strategy for incorporating the aminopyridine scaffold into larger molecules. For example, methods used to synthesize bispyridine-based ligands involve coupling isonicotinic acid with diaminoalkanes using a coupling agent like 1-propylphosphonic anhydride in an anhydrous solvent. nih.gov A similar approach could be employed to acylate the 3-amino group of this compound. The use of coupling agents like EDCI and HOBt is also a standard method for forming amide bonds with aminopyridines. nih.gov

Alkylation: The amino group can be alkylated through nucleophilic substitution with alkyl halides or via reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is an effective method for introducing alkyl substituents. nih.gov This allows for the synthesis of secondary or tertiary amines at the 3-position.

Table 2: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Carboxylic Acid, EDCI, HOBt, DIPEA | N-(2-butyl-4-methylpyridin-3-yl)amide nih.gov |

| Acylation | Acid Chloride, Base (e.g., Triethylamine) | N-(2-butyl-4-methylpyridin-3-yl)amide |

| Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkyl-2-butyl-4-methylpyridin-3-amine nih.gov |

| Alkylation | Alkyl Halide, Base | N-alkyl-2-butyl-4-methylpyridin-3-amine |

Coupling Reactions and Heterocycle Annulation

The amino group is pivotal in more advanced C-N bond-forming reactions and in the synthesis of fused heterocyclic systems. A powerful strategy involves the reaction of aminopyridines with O-vinylhydroxylamines to construct azaindole and azaindoline scaffolds. acs.orgacs.org In this process, the aminopyridine undergoes an N-arylation with an aza-arene N-oxide that has been activated by an agent like p-toluenesulfonic anhydride (Ts₂O) or triflic anhydride (Tf₂O). acs.org This is followed by an intramolecular beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, rearomatization, and cyclization cascade to yield the fused ring system. acs.orgacs.org Applying this methodology to this compound would likely lead to the formation of novel substituted azaindole derivatives, demonstrating its utility as a building block in medicinal and materials chemistry.

Mechanistic Studies of Amine-Mediated Reactions

The reactivity of the amino group can be understood through established reaction mechanisms.

Acylation Mechanism: In acylation reactions involving coupling agents or in the presence of catalysts like DMAP, the mechanism often involves the formation of a highly reactive intermediate. When using di-tert-butyl dicarbonate (Boc₂O) and DMAP, an unstable carbamic-carbonic anhydride intermediate can be formed from secondary amines. researchgate.net For primary amines, the reaction can be directed towards N-BOC protection or the formation of other products depending on the conditions. researchgate.net The nucleophilic attack of the amine onto the activated carbonyl group is the key step in forming the new C-N bond.

Functionalization of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is a nuanced interplay of the directing effects of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and favors nucleophilic substitution at the 2- and 4-positions. imperial.ac.ukuoanbar.edu.iq However, the presence of a strongly activating amino group at the 3-position, along with alkyl groups at the 2- and 4-positions, significantly modifies this intrinsic reactivity.

Electrophilic Aromatic Substitution Patterns

The amino group at the 3-position is a powerful activating group and an ortho-, para-director. In the context of the pyridine ring, this would direct incoming electrophiles to the 2- and 4-positions. However, these positions are already occupied by the butyl and methyl groups, respectively. Therefore, electrophilic substitution is most likely to occur at the 5- and 6-positions.

The nitrogen atom in pyridine deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions, by withdrawing electron density. uoanbar.edu.iqlibretexts.orgquora.com Reactions often require harsh conditions. libretexts.orgquora.com The intermediate carbocation formed during electrophilic attack is most stable when the electrophile adds to the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom. quora.com

In the case of this compound, the activating effect of the 3-amino group will compete with the deactivating effect of the ring nitrogen. The 3-amino group strongly directs electrophiles to the 2- and 4-positions. Since these are blocked, the next most favored positions are the 6- and 5-positions. The 2-butyl and 4-methyl groups also provide some activation through inductive effects.

Considering these factors, electrophilic substitution is predicted to occur preferentially at the 6-position, which is ortho to the activating amino group and not sterically hindered by the butyl group. The 5-position is another potential site for substitution.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are generally favored at the 2- and 4-positions because the electronegative nitrogen can stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comquora.comquimicaorganica.org In this compound, these positions are occupied by alkyl groups, which are not good leaving groups.

Therefore, direct nucleophilic aromatic substitution on the pyridine ring of this compound is unlikely unless one of the substituents can be modified into a suitable leaving group. For instance, if the methyl group at the 4-position were oxidized to a carboxylic acid and then converted to a group like a halogen, nucleophilic attack at this position would be possible.

The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic substitution on pyridine. uoanbar.edu.iq However, this reaction is less likely to occur with this compound due to the presence of the activating amino group and the lack of a hydride to be displaced at an activated position.

Radical Reactions and Photoredox Catalysis involving Pyridine

Pyridine and its derivatives can participate in radical reactions, often initiated by photoredox catalysis. nih.gov N-aminopyridinium salts, for example, can undergo N-N bond cleavage to generate aminyl radicals upon reduction by an excited photocatalyst. nih.gov These radicals can then engage in various transformations, including additions to alkenes. nih.gov

While this compound itself is not an N-aminopyridinium salt, it could potentially be converted into one. Furthermore, the pyridine ring can be susceptible to radical attack. Minisci-type reactions, for instance, involve the addition of a radical to an electron-deficient heterocycle like pyridine. nih.gov The regioselectivity of such radical additions can sometimes be controlled, for example, to favor the C4-position. nih.gov

In the context of this compound, radical attack would likely be directed by the electronic properties of the substituted ring. The electron-donating groups might influence the position of radical addition, potentially favoring positions not typically targeted in electrophilic or nucleophilic reactions.

Influence of the 2-Butyl and 4-Methyl Substituents on Reactivity

The alkyl substituents at the 2- and 4-positions play a crucial role in modulating the reactivity of the pyridine ring through both steric and electronic effects.

Steric Hindrance Effects

The 2-butyl group, being bulkier than the 4-methyl group, will exert a significant steric effect. This steric hindrance can impede the approach of reagents to the 2-position and the adjacent 3-amino group. For example, in reactions involving the amino group, the butyl group may restrict access and influence the conformation of any intermediates or transition states.

Similarly, any reaction at the 6-position, while electronically favored for electrophilic attack, might be sterically influenced by the adjacent butyl group. The failure of 6-substituted-2-aminopyridines to undergo certain cyclization reactions has been attributed to steric hindrance. acs.org

The relative steric bulk of the substituents can be a tool to direct reactions. For instance, in some cases, a sterically hindered alkyllithium reagent can favor C2-alkylation of pyridines, highlighting the nuanced role of sterics. acs.org

Electronic Modulation of the Pyridine Ring

Both the 2-butyl and 4-methyl groups are electron-donating groups (EDGs) through an inductive effect (+I). This electron donation partially counteracts the electron-withdrawing effect of the pyridine nitrogen, making the ring less electron-deficient than unsubstituted pyridine. nih.gov

This electronic modulation has several consequences:

Increased Basicity: The electron-donating alkyl groups increase the electron density on the nitrogen atom, making the pyridine more basic compared to unsubstituted pyridine.

Activation towards Electrophilic Substitution: The EDGs increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. nih.gov

Deactivation towards Nucleophilic Substitution: Conversely, the increased electron density makes the ring less favorable for nucleophilic attack compared to unsubstituted pyridine.

The electronic influence of substituents on the reactivity of the pyridine ring is a well-established principle. Studies on iron-pyridinophane complexes have demonstrated that electron-donating or electron-withdrawing groups on the pyridine ring can tune the electronic properties and catalytic activity of the metal center. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butyl 4 Methylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of 2-Butyl-4-methylpyridin-3-amine can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The chemical shift (δ), reported in parts per million (ppm), indicates the level of magnetic shielding around a proton, while the coupling constant (J), measured in Hertz (Hz), reveals the number of neighboring protons.

The aromatic region of the spectrum is characterized by two signals corresponding to the protons on the pyridine (B92270) ring. The proton at the 6-position (H-6) is expected to appear further downfield compared to the proton at the 5-position (H-5) due to its proximity to the electronegative nitrogen atom. These two protons will show a coupling to each other.

The aliphatic region contains signals for the butyl and methyl groups. The methylene (B1212753) group (CH₂) adjacent to the pyridine ring (C-1') is deshielded and appears as a triplet. The subsequent methylene groups (C-2' and C-3') of the butyl chain will appear as complex multiplets further upfield. The terminal methyl group (CH₃) of the butyl chain (C-4') will be the most shielded aliphatic signal, appearing as a triplet. The methyl group attached to the pyridine ring (C-4) will appear as a distinct singlet. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 7.8 - 8.0 | Doublet | ~5.0 |

| H-5 (Pyridine) | 6.8 - 7.0 | Doublet | ~5.0 |

| NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | - |

| H-1' (Butyl CH₂) | 2.6 - 2.8 | Triplet | ~7.5 |

| H-2' (Butyl CH₂) | 1.6 - 1.8 | Sextet | ~7.5 |

| H-3' (Butyl CH₂) | 1.3 - 1.5 | Sextet | ~7.5 |

| Ring CH₃ | 2.2 - 2.4 | Singlet | - |

| H-4' (Butyl CH₃) | 0.9 - 1.0 | Triplet | ~7.3 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbons of the pyridine ring appear in the downfield region (110-160 ppm). The carbons directly bonded to the nitrogen atom (C-2 and C-6) and the amine group (C-3) are significantly deshielded. The quaternary carbons (C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5 and C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the butyl group and the ring's methyl group resonate in the upfield region (10-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-4 | 145 - 148 |

| C-3 | 138 - 142 |

| C-6 | 135 - 138 |

| C-5 | 120 - 123 |

| C-1' (Butyl CH₂) | 35 - 38 |

| C-2' (Butyl CH₂) | 30 - 33 |

| Ring CH₃ | 18 - 21 |

| C-3' (Butyl CH₂) | 22 - 25 |

| C-4' (Butyl CH₃) | 13 - 15 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, key COSY correlations would be observed between H-5 and H-6 on the pyridine ring and sequentially along the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, the proton signal at ~2.3 ppm would correlate with the methyl carbon signal at ~19 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would confirm the placement of the substituents on the pyridine ring.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbon (¹³C) | Inferred Connectivity |

| H-1' (Butyl CH₂) | C-2, C-3 | Confirms butyl group attachment at C-2 |

| Ring CH₃ | C-3, C-4, C-5 | Confirms methyl group attachment at C-4 |

| H-5 | C-3, C-4, C-6 | Confirms pyridine ring structure |

| H-6 | C-2, C-4, C-5 | Confirms pyridine ring structure |

| NH₂ | C-2, C-3, C-4 | Confirms amine group attachment at C-3 |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹).

The FT-IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. orgchemboulder.comyoutube.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1550-1620 cm⁻¹ region. The N-H bending vibration of the primary amine is also characteristic, appearing around 1600-1650 cm⁻¹. orgchemboulder.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl, Methyl) |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1550 - 1620 | C=C and C=N Stretch | Aromatic (Pyridine) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 665 - 910 | N-H Wag | Primary Amine |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for detecting non-polar bonds and symmetrical vibrations.

Table 5: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Structural Unit |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl, Methyl) |

| ~1600 | Ring Breathing Mode | Pyridine Ring |

| ~1000 | Symmetric Ring Breathing | Pyridine Ring |

| 800 - 1200 | C-C Stretch | Alkyl Backbone |

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of enantiomers in solution.

The parent compound, this compound, is achiral and therefore does not exhibit a VCD spectrum. However, VCD would be an applicable and crucial technique for the analysis of chiral derivatives. For instance, if a stereocenter were introduced into the butyl side chain or if the molecule were part of a larger, chiral molecular assembly, VCD could be employed. In such cases, comparing the experimental VCD spectrum to quantum chemical predictions would allow for the unambiguous assignment of the absolute stereochemistry. The enantioselective cyclization of certain compounds using chiral tertiary amine catalysts highlights the importance of analyzing chirality in complex molecular systems nih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its chemical formula, C₁₀H₁₆N₂. The theoretically calculated monoisotopic mass can be compared against the experimental value to validate the compound's identity with a high degree of confidence.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | biosynth.com |

| Monoisotopic Mass (Da) | 164.131348 | Calculated |

| Average Mass ( g/mol ) | 164.25 | biosynth.com |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound (m/z 165.1392) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predictable based on the functional groups present. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway libretexts.org. Therefore, the primary fragmentation is expected to be the cleavage of the C-C bond adjacent to the pyridine ring on the butyl chain. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion. Other characteristic fragmentations would involve the pyridine ring itself. The study of fragmentation in related amino acid structures shows that losses of small molecules like H₂O and CO are common, and interactions between functional groups can lead to complex rearrangement processes nih.gov.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) | Fragmentation Pathway | Reference |

| 165.1392 | Loss of •C₃H₇ | 122.0862 | Alpha-cleavage of the butyl side chain | libretexts.org |

| 165.1392 | Loss of C₄H₈ | 109.0759 | McLafferty-type rearrangement involving the butyl chain | nih.gov |

| 165.1392 | Loss of NH₃ | 148.1121 | Loss of the amine group | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis provides the most precise structural data for a molecule. While specific crystal structure data for this compound is not publicly available, the structure of the closely related analog, 2-Chloro-4-methylpyridin-3-amine, offers significant insight into the expected molecular geometry and crystal packing researchgate.net.

Table 3: Crystallographic Data for the Analogous Compound 2-Chloro-4-methylpyridin-3-amine

| Parameter | Value | Reference |

| Chemical Formula | C₆H₇ClN₂ | researchgate.net |

| Molecular Weight ( g/mol ) | 142.59 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.9877 (8) | researchgate.net |

| b (Å) | 12.8468 (15) | researchgate.net |

| c (Å) | 12.8408 (19) | researchgate.net |

| β (°) | 90.872 (14) | researchgate.net |

| Volume (ų) | 657.75 (18) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Key Interaction | Intermolecular N—H···N hydrogen bond | researchgate.net |

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature and phase purity of a bulk sample. In the context of this compound, a PXRD experiment would be performed on a synthesized batch of the material. The resulting diffraction pattern, which consists of a series of peaks at specific 2θ angles, serves as a fingerprint for the crystalline phase.

The experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray diffraction data (as discussed in 4.4.1). A good match between the peak positions of the experimental and simulated patterns confirms that the bulk sample consists of a single, pure crystalline phase and is structurally identical to the single crystal from which the reference data was obtained nih.gov. Any significant differences in peak positions or the presence of additional peaks would indicate the presence of impurities or a different polymorphic form researchgate.net.

Table 4: Hypothetical PXRD Data Comparison for this compound

| Simulated 2θ (°) (from SCXRD) | Experimental 2θ (°) (from Bulk Sample) | Intensity (counts) | Phase Match Confirmation | Reference |

| 10.5 | 10.5 | High | Yes | nih.gov |

| 15.2 | 15.2 | Medium | Yes | nih.gov |

| 21.1 | 21.1 | High | Yes | nih.gov |

| 25.8 | 25.8 | Low | Yes | nih.gov |

| 28.4 | 28.4 | Medium | Yes | nih.gov |

Computational Chemistry and Theoretical Analysis of 2 Butyl 4 Methylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular structures, properties, and reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy. For 2-Butyl-4-methylpyridin-3-amine, such calculations can elucidate its three-dimensional shape, electronic characteristics, and the nature of its interactions, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying the electronic structure of molecules. arxiv.orgnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to analyze larger and more complex molecules like this compound. arxiv.orgnih.gov These studies are instrumental in predicting geometries, electronic properties, and spectroscopic signatures. nih.govresearchgate.net

A critical first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. researchgate.netpjbmb.org.pk For a flexible molecule like this compound, with its rotatable butyl group, conformational analysis is also essential. This involves identifying various stable conformers (isomers that differ by rotation around single bonds) and determining their relative energies. pjbmb.org.pk The lowest energy conformation is typically the most populated and is used for subsequent analyses of the molecule's properties. researchgate.netpjbmb.org.pk

Table 1: Theoretical Conformational Analysis Data for this compound

The following table is an illustrative example of data that would be generated from a conformational analysis. Actual values require specific DFT calculations.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 75.2 |

| 2 | 65.2° (gauche) | 1.25 | 18.5 |

| 3 | -64.8° (gauche) | 1.25 | 6.3 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily excited. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

This table presents a theoretical example of FMO properties calculated via DFT.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.89 | Energy of the highest occupied molecular orbital; associated with the ability to donate electrons. |

| E(LUMO) | -1.23 | Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | 4.66 | A measure of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.govresearchgate.net It plots the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the amine group as sites of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms, particularly on the amine group, would show positive potential, indicating them as sites for nucleophilic interaction. nih.gov

Table 3: Theoretical Molecular Electrostatic Potential (MEP) Site Analysis

This table provides an example of the potential values associated with different regions of the molecule.

| Molecular Region | Potential Range (kcal/mol) | Interpretation |

| Pyridine Nitrogen | -35 to -45 | Strong negative potential; site for electrophilic attack. |

| Amine Group (N) | -25 to -35 | Negative potential; potential hydrogen bond acceptor. |

| Amine Hydrogens | +20 to +30 | Positive potential; potential hydrogen bond donor sites. |

| Aromatic Ring (C-H) | +5 to +15 | Moderately positive potential. |

| Butyl Chain | -5 to +5 | Near-neutral potential; largely non-polar. |

Table 4: Example of NBO Analysis - Key Intramolecular Interactions

This table illustrates significant donor-acceptor interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N of NH₂) | π* (C-C of ring) | 15.8 | Lone Pair -> Antibonding π |

| LP (N of Pyridine) | σ* (C-C of ring) | 5.2 | Lone Pair -> Antibonding σ |

| σ (C-H of CH₃) | π* (C-C of ring) | 2.1 | Hyperconjugation |

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. nih.gov These indices provide a quantitative measure of a molecule's reactivity and stability.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness; indicates a molecule's polarizability. A soft molecule has a small HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are derived from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's reactivity profile. nih.gov

Table 5: Calculated Global Reactivity Descriptors (Illustrative)

Based on the theoretical FMO energies from Table 2.

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.56 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.33 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.72 eV |

Spectroscopic Property Prediction (NMR, IR, VCD)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are vital for structural elucidation and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, DFT calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield the predicted chemical shifts. Studies on related pyridine derivatives demonstrate that methods like B3LYP with basis sets such as 6-31G(d,p) can provide reliable predictions of electronic structure and related properties. niscair.res.in For this compound, one would expect characteristic signals for the butyl group, the methyl group, the aromatic protons, and the amine protons, with their precise shifts influenced by the electronic environment of the substituted pyridine ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations can predict the positions and relative intensities of absorption bands. For this compound, key predicted vibrational modes would include N-H stretching of the amine group, C-H stretching of the alkyl (butyl and methyl) and aromatic groups, and various C-N and C-C stretching and bending modes characteristic of the pyridine ring. tsijournals.com DFT calculations on similar molecules like 2-aminopyridine (B139424) have shown that scaling the computed wavenumbers is often necessary to achieve good agreement with experimental spectra. tsijournals.com For instance, the N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ range, while the C-N stretching of the primary aromatic amine would likely appear between 1260-1330 cm⁻¹. tsijournals.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. While this compound is not inherently chiral, it could be part of a larger chiral system or be studied for its interactions with chiral environments. Theoretical VCD spectra can be predicted using methods like DFT, but such analyses are computationally intensive and typically reserved for molecules where stereochemistry is a key question.

Theoretical Mechanistic Studies of Chemical Transformations

Computational chemistry is a cornerstone of modern mechanistic studies, enabling the detailed exploration of reaction pathways that are often difficult to probe experimentally.

Reaction Pathway Elucidation and Transition State Characterization

Understanding how this compound might be synthesized or how it participates in chemical reactions can be achieved by mapping out potential energy surfaces. This involves identifying all relevant stationary points, including reactants, intermediates, products, and, crucially, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. nih.gov

For aminopyridines, a classic transformation is the Chichibabin reaction , where a pyridine ring is directly aminated using sodium amide. wikipedia.org A theoretical study of this reaction would involve calculating the energy profile for the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, formation of a σ-adduct intermediate (a Meisenheimer-like complex), and the subsequent elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org Computational methods like DFT can be used to locate the geometry and energy of the transition state for the hydride elimination step, providing insight into the reaction's regioselectivity and kinetic feasibility. wikipedia.org

Another relevant area is the reaction of pyridine N-oxides. The activation of the N-oxide group can facilitate nucleophilic substitution at the 2-position of the pyridine ring. acs.org A theoretical study could elucidate the mechanism of such a reaction involving an amine nucleophile, mapping the pathway from the activated N-oxide to the final aminated product. acs.org

Catalytic Cycle Analysis

If this compound were to act as a ligand in a transition-metal-catalyzed reaction, computational modeling could be used to analyze the entire catalytic cycle. Aminopyridine derivatives are known to coordinate with various transition metals, including palladium, copper, and zinc, forming complexes that can be catalytically active. acs.orgrsc.orgekb.eg

A theoretical analysis of a catalytic cycle would involve:

Reactant/Ligand Coordination: Modeling the initial binding of the aminopyridine ligand and substrates to the metal center.

Key Mechanistic Steps: Calculating the transition states and intermediates for each step in the cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Catalyst Regeneration: Ensuring the final step regenerates the active catalyst, closing the loop.

For example, in palladium-catalyzed cross-coupling reactions, where aminopyridines might be formed or used as ligands, DFT calculations can help determine the operative mechanism (e.g., the steps for C-N bond formation) and predict which ligand structures would lead to the most efficient catalysis. acs.org

Intermolecular Interactions and Non-Covalent Bonding Analysis

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. The structure of this compound, with its hydrogen bond donors (NH₂) and acceptors (pyridine nitrogen) and an aromatic ring, suggests that these interactions will be significant.

Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant intermolecular force for this compound. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the lone pair on the pyridine ring's nitrogen atom serves as a strong acceptor. rsc.org

Crystal structures of related aminopyridines and aminopyrimidines frequently show the formation of hydrogen-bonded dimers. nih.gov A common and highly stable motif is the R²₂(8) ring , where two molecules are linked by a pair of N-H···N hydrogen bonds. nih.gov It is highly probable that this compound would form similar dimeric structures in the solid state or in non-polar solvents. Computational studies on 2-aminopyridine dimers have used DFT to analyze the energetics of this hydrogen bonding, partitioning the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components to understand its nature. researchgate.net

In the presence of water, theoretical studies on 2-aminopyridine show that the pyridine nitrogen forms a very strong hydrogen bond with a water molecule, leading to significant red shifts in the O-H stretching frequency. rsc.org Water can also form a second, weaker hydrogen bond with the amino group, resulting in a cyclic structure. rsc.orgscilit.com

| Interacting Molecules | Hydrogen Bond Type | Method/System | Key Findings | Reference |

| N′-aminopyridine-2-carboximidamide | N-H···N | Crystal Structure | Forms a 2D hydrogen-bonding network. | nih.gov |

| 2-Aminopyridine Dimer | N-H···N | DFT-D Calculation | Formation of stable H-bonded dimers confirmed by energy decomposition analysis. | researchgate.net |

| Silylated 2-Aminopyrimidines | N-H···N | Crystal Structure | Intermolecular N-H···N bridges are a constant feature in the solid-state structures. | mdpi.com |

| 2-Aminopyridine-Water Clusters | N-H···O and O-H···N | IR Spectroscopy / DFT | Water forms a strong H-bond with the pyridine nitrogen and a weaker one with the amino group, creating a cyclic structure. | rsc.org |

| 2-Chloro-4-methylpyridin-3-amine | N-H···N | Crystal Structure | Molecules are linked into chains by intermolecular N-H···N hydrogen bonds. | researchgate.net |

Pi-Stacking and Other Aromatic Interactions

The pyridine ring of this compound allows for π-π stacking interactions, which are non-covalent interactions between aromatic rings. wikipedia.org These interactions, while generally weaker than hydrogen bonds, are crucial for the stabilization of crystal structures and biological complexes. wikipedia.orgnih.gov

The geometry of π-π stacking can vary. While face-to-face (sandwich) stacking is possible, it is often electrostatically unfavorable. wikipedia.org More commonly observed are offset or parallel-displaced arrangements, and T-shaped (edge-to-face) arrangements where the partially positive hydrogen atoms of one ring interact with the electron-rich π-cloud of another. wikipedia.org In crystal structures of related aminomethylpyridinium salts, π-π interactions between the aromatic rings have been observed with centroid-centroid distances that indicate a significant stabilizing interaction. researchgate.net For example, stacking interactions between pyridine-dicarboxylate fragments have been noted with centroid-centroid distances of 3.47 Å and 3.71 Å. researchgate.net The presence of the electron-donating amino and alkyl groups on the pyridine ring of this compound would influence its π-electron density and thus the nature and strength of its stacking interactions with other aromatic systems. wikipedia.org

Solvation Effects on Molecular Properties and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting how solvents modulate molecular properties. These studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in various solvents, ranging from nonpolar to polar.

Research on aminopyridines and other substituted pyridines has demonstrated that solvent polarity can have a marked effect on their photophysical properties. For instance, a study on a donor-acceptor substituted pyridine derivative, 2,6-diamino-4-(3,4,5-trimethoxy-phenyl)-pyridine-3,5-dicarbonitrile (DTPP), revealed strong solvatochromic emission. dntb.gov.ua This phenomenon, where the color of a substance changes with the solvent polarity, indicates a significant difference in the dipole moment between the ground and excited states of the molecule. dntb.gov.ua Such behavior is attributed to intramolecular charge transfer (ICT) characteristics, which are enhanced in more polar solvents. dntb.gov.ua

The following table, adapted from a study on a different pyridine derivative, illustrates the kind of shifts in absorption maxima that can be observed with changing solvent polarity.

Table 1: Illustrative Solvent Effects on the Absorption Maxima (λmax) of a Donor-Acceptor Pyridine Derivative

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 380 |

| Dioxane | 2.21 | 385 |

| Chloroform | 4.81 | 400 |

| Acetonitrile | 37.5 | 415 |

Note: This data is illustrative and based on general findings for solvatochromic pyridine derivatives; it does not represent experimental data for this compound.

Furthermore, solvation can impact the geometric parameters and vibrational frequencies of pyridine derivatives. A DFT study on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) showed that while bond lengths and angles were only slightly affected by the solvent, the vibrational frequencies and other chemical properties were significantly influenced. researchgate.net The interaction between the solute and solvent molecules, particularly through hydrogen bonding in protic solvents, can alter the electron density distribution within the molecule. For aminopyridines, the amino group and the pyridine nitrogen can both participate in hydrogen bonding, either as a donor or an acceptor. nih.gov

Theoretical studies on aminopyridines have also explored the charge distribution within the molecule in different computational environments. researchgate.net The distribution of partial charges on the atoms, particularly the nitrogen atoms and the carbons of the pyridine ring, is sensitive to the computational method and the inclusion of solvent effects. researchgate.net These changes in electronic distribution directly impact the molecule's reactivity, influencing its behavior in chemical reactions. For example, the nucleophilicity of the amino group and the pyridine nitrogen can be modulated by the solvent, which in turn affects the pathways and outcomes of reactions such as electrophilic aromatic substitution. rsc.orgwikipedia.org

Advanced Applications in Chemical Research and Material Science for 2 Butyl 4 Methylpyridin 3 Amine

Role as a Versatile Chemical Building Block in Organic Synthesis

The presence of multiple reactive sites within the 2-Butyl-4-methylpyridin-3-amine molecule—namely the nucleophilic amine group and the pyridine (B92270) ring which can be functionalized further—positions it as a key starting material in organic synthesis.

The aminopyridine core of this compound is a well-established platform for constructing more intricate heterocyclic systems, which are foundational to many areas of medicinal chemistry and materials science. acs.orgacs.org The amine group can act as a nucleophile or be transformed into other functional groups, initiating cyclization reactions to form fused ring systems.

For instance, aminopyridines are known precursors for synthesizing azaindoles, a class of compounds prevalent in pharmaceuticals. acs.orgacs.org Through a sequence involving N-oxidation followed by reaction with various reagents, it is plausible to construct fused bicyclic and tricyclic architectures starting from this compound. These complex structures are of significant interest due to their biological activities and electronic properties. The butyl and methyl groups on the pyridine ring can also influence the regioselectivity of these annulation reactions and modify the properties of the resulting heterocyclic products.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reaction Type | Potential Product Scaffold | Significance |

| This compound | Condensation with dicarbonyls | Fused Diazepines/Pyrimidines | Core structures in bioactive molecules |

| This compound | Pictet-Spengler reaction | Substituted Carbolines | Access to alkaloid-like frameworks |

| This compound N-oxide | Domino reactions | Substituted Azaindoles acs.orgacs.org | Important motifs in drug discovery acs.orgacs.org |

Scaffolding in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov Amines are fundamental components in many well-known MCRs, such as the Ugi and Hantzsch reactions.

Catalytic Applications in Synthetic Transformations

Beyond its role as a structural component, this compound and its derivatives have significant potential in the realm of catalysis, spanning organocatalysis, asymmetric synthesis, and transition metal catalysis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. mdpi.com Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.